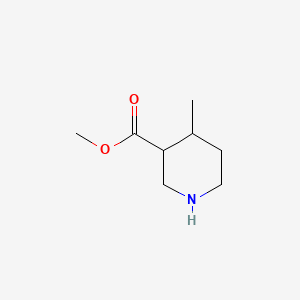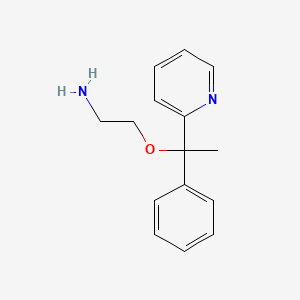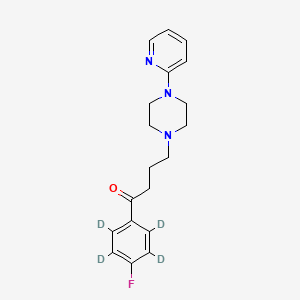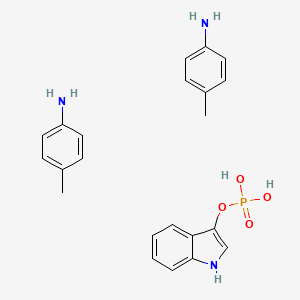
3-Indoxyl Phosphate, Di-p-Toluidinium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is a chemical compound with the molecular formula C22H26N3O4P and a molecular weight of 427.4 g/mol . It is primarily used as a histochemical substrate for alkaline phosphatase, an enzyme that removes phosphate groups from molecules . This compound is valuable in various biochemical and histochemical applications due to its ability to produce a colorimetric change upon enzymatic reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoxyl Phosphate, Di-p-Toluidinium Salt involves the esterification of indoxyl with phosphoric acid, followed by the formation of a salt with p-toluidine. The reaction typically requires controlled conditions, including specific temperatures and solvents such as dimethyl sulfoxide (DMSO) or methanol . The compound is then purified through crystallization or other separation techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is often produced in powder form and stored at low temperatures (around -20°C) to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Indoxyl Phosphate, Di-p-Toluidinium Salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by alkaline phosphatase to produce indoxyl and phosphate.
Oxidation: Indoxyl, the hydrolysis product, can undergo oxidation to form indigo dye.
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of this compound.
Oxidizing Agents: Such as atmospheric oxygen, which can oxidize indoxyl to indigo.
Major Products Formed
Indoxyl: Formed through hydrolysis.
Indigo Dye: Formed through the oxidation of indoxyl.
Applications De Recherche Scientifique
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is widely used in scientific research, including:
Histochemistry: As a substrate for alkaline phosphatase in histochemical staining to visualize enzyme activity.
Biochemistry: In enzyme kinetics studies to understand the behavior of alkaline phosphatase.
Medical Diagnostics: Used in diagnostic assays to detect enzyme activity related to various diseases.
Industrial Applications: Employed in the production of dyes and pigments through its oxidation products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon enzymatic hydrolysis, 3-Indoxyl Phosphate, Di-p-Toluidinium Salt releases indoxyl, which can then be oxidized to form a visible indigo dye . This colorimetric change is used to detect and quantify enzyme activity in various assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloro-3-indolyl Phosphate: Another substrate for alkaline phosphatase, used in similar applications.
3-Indoxyl Phosphate Disodium Salt: A similar compound with different counterions, used in biochemical assays.
Uniqueness
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is unique due to its specific interaction with alkaline phosphatase and its ability to produce a distinct color change upon enzymatic reaction. This makes it particularly useful in histochemical and diagnostic applications where visual detection is crucial .
Propriétés
Numéro CAS |
103404-81-5 |
|---|---|
Formule moléculaire |
C15H17N2O4P |
Poids moléculaire |
320.28 g/mol |
Nom IUPAC |
1H-indol-3-yl dihydrogen phosphate;4-methylaniline |
InChI |
InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3 |
Clé InChI |
DVFSEXUMYANGAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
SMILES canonique |
CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)
![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)
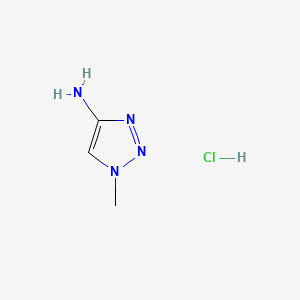
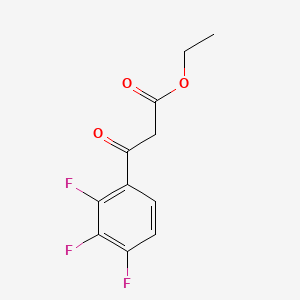
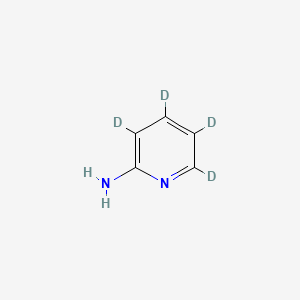
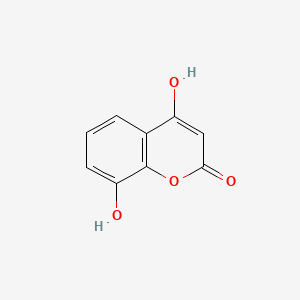
![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)


